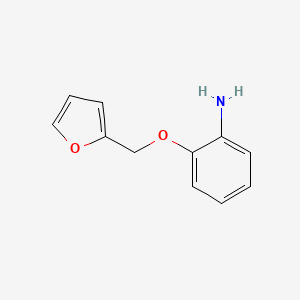

2-(Furan-2-ylmethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

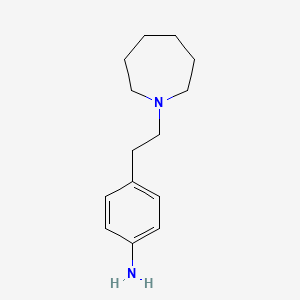

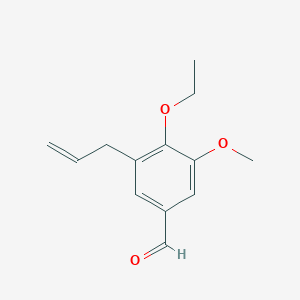

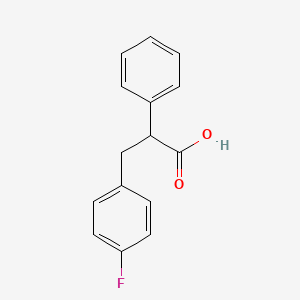

2-(Furan-2-ylmethoxy)aniline is a chemical compound that is part of a broader class of organic molecules where a furan ring is linked to an aniline moiety through a methoxy bridge. This structure is significant in various chemical reactions and has potential applications in pharmaceuticals and materials science due to its unique chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-ylmethoxy)aniline can be achieved through several methods. One approach involves the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand to promote Cu-catalyzed N-arylation of anilines, which could potentially be adapted for the synthesis of 2-(Furan-2-ylmethoxy)aniline . Another method includes a one-pot multi-component synthesis using aniline derivatives, which could be a starting point for synthesizing the target molecule . Additionally, the synthesis of highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides through Pd-catalyzed reactions indicates the versatility of furan-2-ylmethyl groups in complex syntheses .

Molecular Structure Analysis

The molecular structure of 2-(Furan-2-ylmethoxy)aniline and related compounds can be complex and highly conjugated. For instance, the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans involves the formation of Cl-substituted furan rings, which could be structurally related to the target molecule . The structure of these compounds has been confirmed through single-crystal X-ray analysis, which is a powerful tool for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions due to the reactivity of both the furan and aniline components. For example, furan derivatives can be aminated and then participate in Diels-Alder reactions to produce polysubstituted anilines . Gold-catalyzed cyclization of aniline-tethered furan-ynones can lead to complex polycycles , suggesting that the methoxy-aniline moiety could also be involved in similar cyclization reactions. Furthermore, furan-2-yl anions have been used as acyl anion equivalents in reactions with aldehydes and ketones, which could be relevant for modifications of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-ylmethoxy)aniline can be inferred from studies on related compounds. The optimization of polymerization conditions for furan with aniline to produce conducting polymers indicates that the electronic properties of furan and aniline can be tuned . The reaction between furan-2-carbaldehyde and aniline leading to a complex hexahydro compound rather than a simple anil suggests that the reactivity of furan with aniline can result in unexpected products . These studies highlight the importance of reaction conditions in determining the properties of the resulting materials.

Aplicaciones Científicas De Investigación

1. Synthesis of Epoxy Resins

- Application Summary : Furan derivatives are used in the synthesis of epoxy resins. These resins are produced from bio-renewable monomers with low toxicity, making them more sustainable .

- Methods of Application : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .

- Results or Outcomes : The resulting resins have a wide range of applications due to their high volume production in industry .

2. Bio-Based Epoxy Resin with Enhanced Adhesive Properties

- Application Summary : Furan-based epoxies, such as 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), are used as alternatives to bisphenol A (BPA) based epoxy resins. These resins are used as adhesives for carbon fiber-reinforced thermosetting plastics (CFRP) .

- Methods of Application : The curing process of the resin was monitored by differential scanning calorimetry (DSC) and chemo-rheological analysis .

- Results or Outcomes : BOMF/MA displayed outstanding adhesive strength on CFRP joints, outperforming the DGEBA-based counterpart by three times .

3. Methylation of Anilines

- Application Summary : Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .

- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

- Results or Outcomes : The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

4. Synthesis of Chiral Furans

- Application Summary : Furan platform chemicals (FPCs) can be economically synthesized from biomass .

- Methods of Application : Formation of 2-acetylfuran followed by enantioselective reduction of the carbonyl group. The Friedel–Crafts process is the most effective method for the synthesis of 2-acetylfyran .

- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

5. Valorization of Biomass-Derived Furfurals

- Application Summary : The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials. Particular emphasis has been attributed to using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .

- Methods of Application : The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated. Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

- Results or Outcomes : This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

6. Sustainable Chemicals: A Brief Survey of the Furans

- Application Summary : The multiplicity of applications of furans and their derivatives have made steady, impressive, and progressive impacts over the last 9 decades .

- Methods of Application : The use of abundant and inexpensive biomass (e.g., agricultural residues and forestry wastes) could make the commodity products cost-competitive and receive incentives for mitigating the waste disposal issues .

- Results or Outcomes : Chemicals obtained from “green” inedible lignocellulosic biomass, such as the furans and their derivatives, ranks amongst the most promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals .

Propiedades

IUPAC Name |

2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-ylmethoxy)aniline | |

CAS RN |

869942-43-8 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)